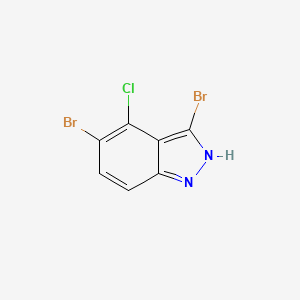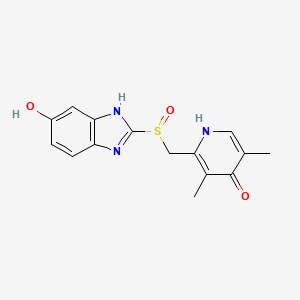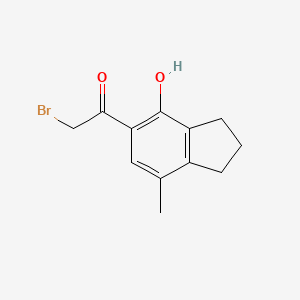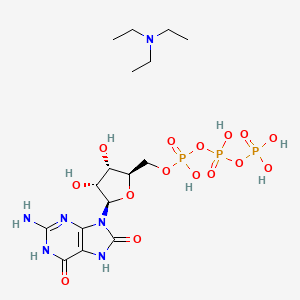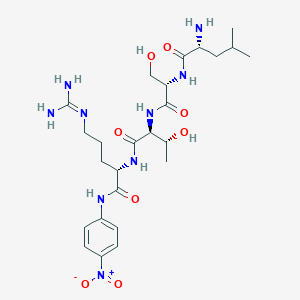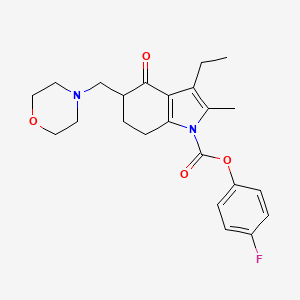
4-Fluorophenyl Carbamic Acid Molindone Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isorosmanol is a naturally occurring abietane-type diterpene isolated from rosemary (Rosmarinus officinalis). It is known for its potent antioxidant properties and has been studied for its neuroprotective and neurotrophic effects. The compound has shown promise in protecting cells against beta-amyloid-induced toxicity, which is a significant factor in the development of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isorosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield isorosmanol .
Industrial Production Methods: Industrial production of isorosmanol typically involves the extraction of rosemary leaves followed by purification processes. The leaves are subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques to isolate isorosmanol .
Types of Reactions:
Oxidation: Isorosmanol undergoes oxidation reactions to form various derivatives, including orthoquinones.
Reduction: It can be reduced to form less oxidized diterpenes.
Substitution: Isorosmanol can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Major Products:
Oxidation Products: Orthoquinones and other oxidized derivatives.
Reduction Products: Less oxidized diterpenes.
Applications De Recherche Scientifique
Isorosmanol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.
Industry: Utilized as a natural antioxidant in food preservation and cosmetics
Mécanisme D'action
Isorosmanol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents lipid peroxidation, thereby protecting cells from oxidative stress. The compound also promotes the redistribution of filamentous actin and increases the expression of neurofilaments, contributing to its neurotrophic effects .
Comparaison Avec Des Composés Similaires
Carnosic Acid: Another diterpene from rosemary with strong antioxidant properties.
Carnosol: An oxidized derivative of carnosic acid with similar antioxidant activities.
Rosmanol: A structural isomer of isorosmanol with comparable antioxidant effects
Uniqueness: Isorosmanol is unique due to its specific neuroprotective and neurotrophic effects, which are not as pronounced in its similar compounds. Its ability to protect against beta-amyloid-induced toxicity and promote neurite outgrowth sets it apart from other diterpenes .
Propriétés
Formule moléculaire |
C23H27FN2O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(4-fluorophenyl) 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |
InChI |
InChI=1S/C23H27FN2O4/c1-3-19-15(2)26(23(28)30-18-7-5-17(24)6-8-18)20-9-4-16(22(27)21(19)20)14-25-10-12-29-13-11-25/h5-8,16H,3-4,9-14H2,1-2H3 |
Clé InChI |
FXBLFTNHOQAOEE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C2=C1C(=O)C(CC2)CN3CCOCC3)C(=O)OC4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



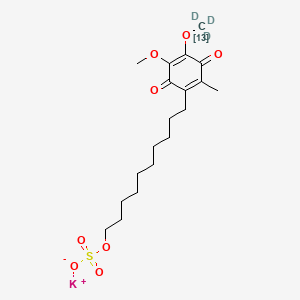
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)

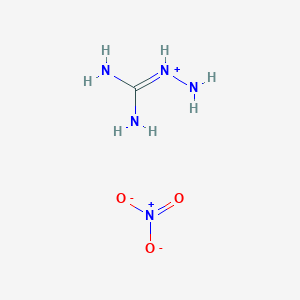
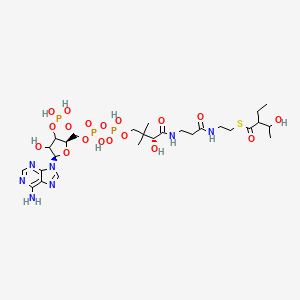

![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
